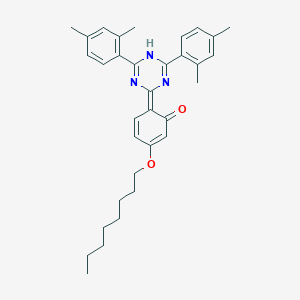

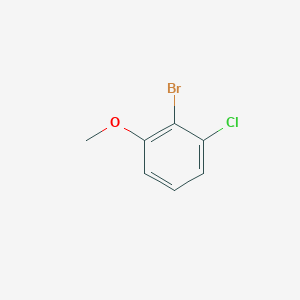

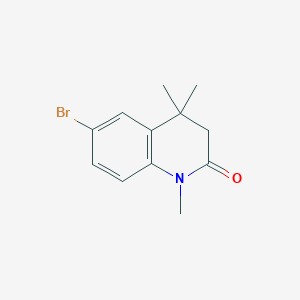

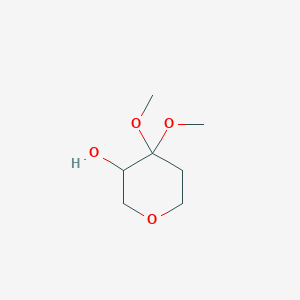

6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

Übersicht

Beschreibung

6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (6-Br-TMDQ) is an organic compound that is widely used in the pharmaceutical and chemical industries. It is a derivative of quinoline and is used as an intermediate in the synthesis of various drugs, including anti-inflammatory and anti-cancer agents. 6-Br-TMDQ has also been used in the development of new materials and in the study of enzyme inhibition.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one has been utilized in various synthetic applications, such as the one-pot three-component synthesis of 2,3-disubstituted-4(3H)-quinazolinones. This process involves isatoic anhydride, orthoesters, and amines as raw materials, catalyzed by KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions (Mohammadi & Hossini, 2011). Another study explored the Knorr synthesis of this compound, optimizing the conditions for the synthesis and shedding light on the reaction mechanism (Wlodarczyk et al., 2011).

Electrophilic Substitution

The compound's utility extends to electrophilic substitution reactions, where it can react with a range of electrophiles to provide a mild substitution method for the tetrahydroquinoline core (Bouclé Sébastien et al., 2010).

Novel Synthesis Methods

Efficient and selective synthesis methods have been developed for derivatives of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, including tribromoquinoline and dibromo tetrahydroquinoline, showing the compound's versatility in chemical synthesis (Şahin et al., 2008).

Biological and Pharmaceutical Applications

This compound and its derivatives have been explored for potential biological and pharmaceutical applications. For instance, antimicrobial properties have been evaluated for novel quinazolinone derivatives, providing insights into their potential therapeutic use (Patel et al., 2006). Additionally, 6-aryl-2-styrylquinazolin-4(3H)-ones, derived from this compound, have shown promising results in anticancer and antimicrobial properties, highlighting their significance in medicinal chemistry (Agbo et al., 2015).

Eigenschaften

IUPAC Name |

6-bromo-1,4,4-trimethyl-3H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-12(2)7-11(15)14(3)10-5-4-8(13)6-9(10)12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAOOSQZJDXRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C2=C1C=C(C=C2)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626571 | |

| Record name | 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |

CAS RN |

144583-92-6 | |

| Record name | 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B169963.png)

![Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester](/img/structure/B169970.png)

![3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B169971.png)

![2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol](/img/structure/B169972.png)